

function of EPSP synthase in the shikimate pathway

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An In-depth Technical Guide on the Core Function of EPSP Synthase in the Shikimate Pathway

Authored by a Senior Application Scientist

Abstract

The shikimate pathway represents a metabolic nexus of paramount importance in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids and a plethora of other essential compounds.[1][2] This pathway is conspicuously absent in mammals, rendering its constituent enzymes highly attractive targets for the development of herbicides, antibiotics, and other antimicrobial agents.[3][4] At the heart of this pathway lies 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth of seven enzymatic steps. This enzyme catalyzes a critical reaction that is the sole target of the broad-spectrum herbicide glyphosate.[2][5] This guide provides a comprehensive technical overview of EPSP synthase, delving into its structural biology, catalytic mechanism, pivotal role within the shikimate pathway, and the molecular basis of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial enzyme.

The Shikimate Pathway: An Essential Metabolic Artery

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[2][6]

Chorismate is the final product of the pathway and serves as a critical branch-point precursor for the synthesis of the three essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as folates, ubiquinone, and numerous secondary metabolites.[3][6][7] In plants, this pathway can consume up to 20% of the carbon fixed during photosynthesis, underscoring its metabolic significance.[8] The entire pathway is localized within the chloroplasts in higher plants.[2][8]

The pathway's regulation is tightly controlled, primarily through feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[2][9] The aromatic amino acid end-products typically act as allosteric inhibitors of this initial step, ensuring that the cell does not overproduce these vital compounds.[3]



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Caption: The seven-step shikimate pathway, highlighting the central role of EPSP synthase.

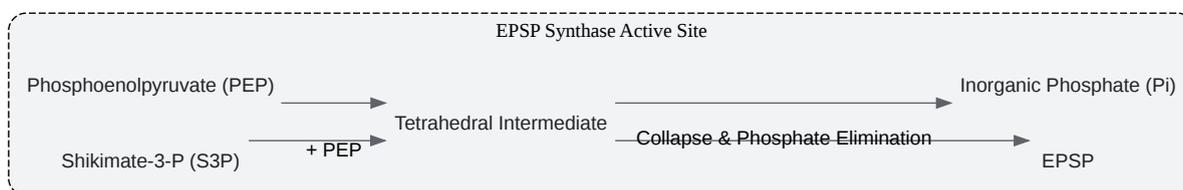
EPSP Synthase: Molecular Architecture and Catalytic Function

EPSP synthase (EC 2.5.1.19) is a monomeric enzyme, typically with a molecular mass of around 46 kDa.[10][11] Its structure is characterized by two distinct globular domains connected by a flexible hinge-like strand.[10][12] In the absence of its substrates, the enzyme exists in an "open" conformation. Upon binding of its first substrate, shikimate-3-phosphate (S3P), the two domains clamp down, enclosing the active site and creating the binding pocket for the second substrate, phosphoenolpyruvate (PEP).[12][13][14] This induced-fit mechanism ensures the proper alignment of substrates for catalysis.

The Catalytic Reaction

EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of S3P, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (Pi).^{[15][16]} This is an unusual transferase reaction as it involves the cleavage of a C-O bond in PEP, rather than the more common high-energy P-O bond cleavage.^[17]

The reaction proceeds through the formation of a stable, tetrahedral intermediate.^{[10][18]} Key acidic and basic amino acid residues within the active site facilitate the reaction by deprotonating the S3P hydroxyl group and orchestrating the proton exchange steps necessary to form and resolve the intermediate.^{[10][18]}



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Caption: Simplified reaction mechanism of EPSP synthase.

Inhibition by Glyphosate: A Molecular Trojan Horse

The global significance of EPSP synthase is intrinsically linked to its role as the specific target of the herbicide glyphosate, the active ingredient in Roundup®.^{[5][11]} Understanding this interaction is crucial for both agricultural science and the development of new antimicrobial agents.

Mechanism of Inhibition

Glyphosate functions as a potent inhibitor of EPSP synthase.^[9] Its chemical structure bears a resemblance to PEP, allowing it to act as a competitive inhibitor with respect to PEP.^{[9][16]} However, the inhibition is more complex. Glyphosate does not bind effectively to the free enzyme. Instead, it binds with high affinity to the EPSP synthase-S3P binary complex, forming

a highly stable ternary complex (EPSPS-S3P-glyphosate).[9][15] This makes glyphosate an uncompetitive inhibitor with respect to S3P.[9][15]

The ternary complex mimics the tetrahedral transition state of the normal enzymatic reaction.[10][16] The binding of glyphosate is slowly reversible, with a dissociation rate thousands of times slower than that of PEP, which effectively sequesters and inactivates the enzyme.[9]

Physiological Consequences of Inhibition

The inhibition of EPSP synthase triggers a cascade of metabolic disruptions leading to plant death:

- **Starvation of Aromatic Amino Acids:** The primary effect is the shutdown of chorismate production, leading to a depletion of the aromatic amino acids required for protein synthesis and other vital functions.[9][19]
- **Metabolic Dysregulation:** The block in the pathway prevents the formation of downstream products that would normally feedback-inhibit DAHP synthase, the first enzyme in the pathway.[9] This loss of feedback control causes the pathway to run unchecked, diverting massive amounts of carbon and phosphate into the accumulation of shikimate, which can reach up to 16% of the plant's dry weight.[9] This uncontrolled metabolic flow is a major contributor to the herbicide's lethality.

Methodologies for Studying EPSP Synthase

Investigating the function and inhibition of EPSP synthase requires robust biochemical and analytical protocols. These methods are foundational for screening new inhibitors, characterizing resistance mechanisms, and engineering tolerant enzymes.

Protocol: Extraction of EPSP Synthase from Plant Tissue

This protocol is adapted from established methods for the partial purification of the enzyme for activity assays.[20]

Materials:

- Young, actively growing leaf tissue
- Liquid nitrogen or dry ice
- Pre-chilled mortar and pestle
- Extraction Buffer: 50 mM HEPES (pH 7.0), 5 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP), 5 mM β -mercaptoethanol (added fresh).
- Solid ammonium sulfate
- Dialysis Buffer: 20 mM HEPES (pH 7.0), 2 mM EDTA, 10% (v/v) glycerol, 2 mM β -mercaptoethanol.
- Centrifuge capable of 20,000 x g at 4°C.

Procedure:

- Harvest 1-5 g of fresh leaf tissue and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Do not allow the tissue to thaw.
- Transfer the frozen powder to an ice-cold beaker containing 5 mL of Extraction Buffer per gram of tissue.
- Homogenize for 5-10 minutes with gentle stirring on ice.
- Centrifuge the homogenate at 20,000 x g for 40 minutes at 4°C.
- Carefully decant the supernatant through cheesecloth into a fresh, ice-cold beaker.
- Slowly add solid ammonium sulfate to the supernatant with constant, gentle stirring to achieve 45% saturation. Stir for an additional 10 minutes on ice.
- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.

- Add more solid ammonium sulfate to the supernatant to bring the saturation to 70%. Stir for 10 minutes.
- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and retain the protein pellet.
- Gently resuspend the pellet in a minimal volume (e.g., 2-5 mL) of Dialysis Buffer.
- Dialyze the protein solution overnight against 2 liters of Dialysis Buffer at 4°C with gentle stirring.
- The resulting dialysate contains partially purified, active EPSP synthase suitable for enzyme assays. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol: Continuous Spectrophotometric Activity Assay

This assay quantifies EPSP synthase activity by measuring the rate of inorganic phosphate (Pi) release. The Pi is detected using a purine nucleoside phosphorylase (PNP) coupled reaction that results in a measurable absorbance shift at 360 nm.[\[20\]](#)[\[21\]](#)

Materials:

- EnzChek® Phosphate Assay Kit (or individual components: MESG, PNP)
- 2X Assay Buffer: 100 mM HEPES (pH 7.0), 200 mM KCl, 2 mM MgCl₂, 10% (v/v) glycerol.
- Substrate Stocks: 50 mM PEP, 50 mM S3P.
- Partially purified enzyme extract.
- UV/Vis spectrophotometer with temperature control.

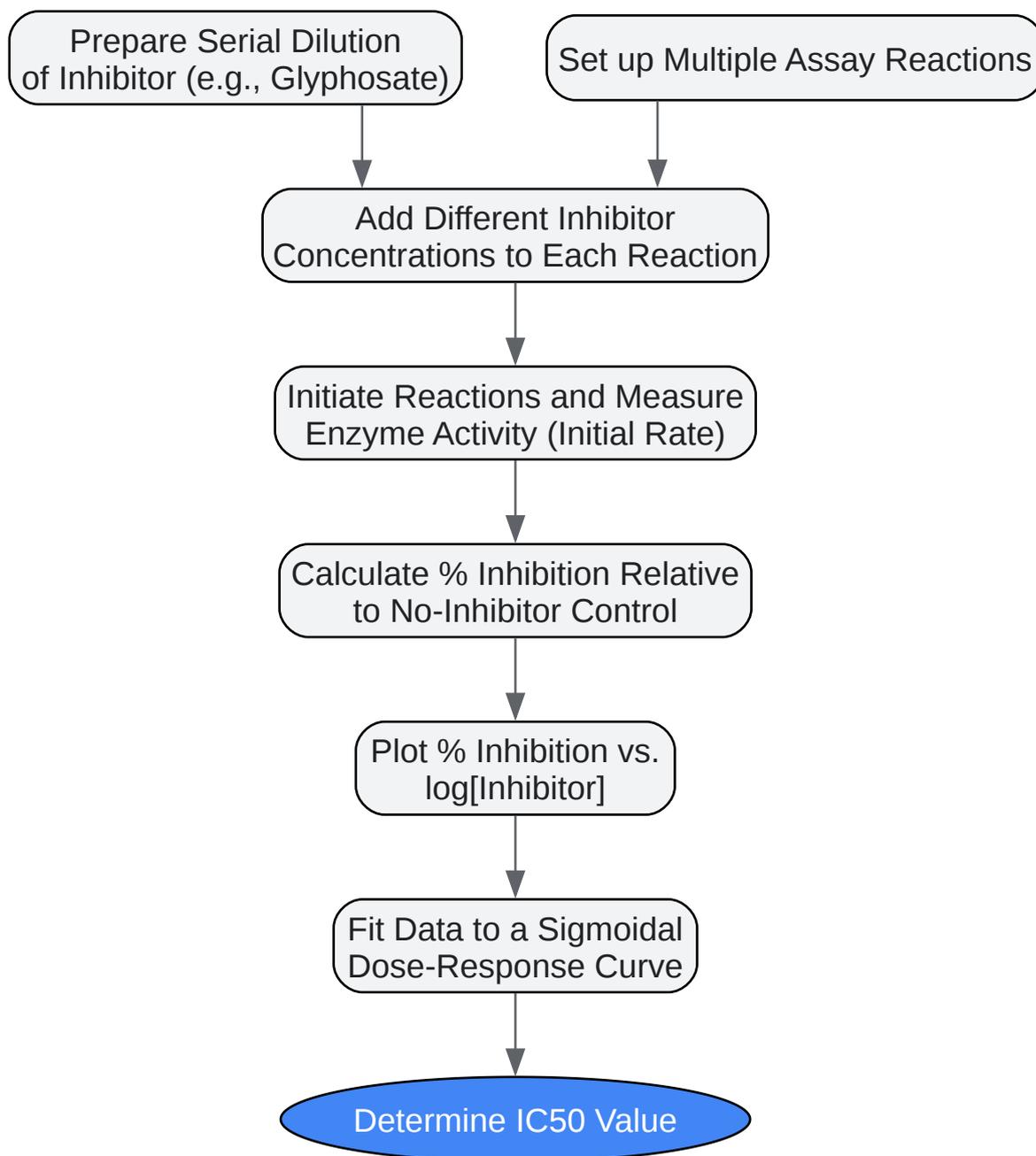
Procedure:

- In a 1 mL cuvette, prepare the reaction mixture in the following order at 25°C:
 - 500 µL 2X Assay Buffer

- 200 μL 1 mM MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
- 10 μL Purine Nucleoside Phosphorylase (PNP) solution (e.g., 10 U/mL)
- Sufficient phosphate-free water to bring the final volume to 1 mL.
- Add 25 μL of 50 mM S3P. Mix by inversion and incubate for 2 minutes to consume any contaminating phosphate.
- Add 10-50 μL of the enzyme extract and mix. Monitor the absorbance at 360 nm to establish a baseline.
- Initiate the reaction by adding 25 μL of 50 mM PEP. Mix quickly.
- Immediately begin recording the increase in absorbance at 360 nm over time. The initial linear rate is proportional to the enzyme activity.
- Calculate activity using the extinction coefficient for the MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine reaction ($\epsilon_{360} = 11,000 \text{ M}^{-1}\text{cm}^{-1}$).

Workflow: IC₅₀ Determination for Inhibitors

The activity assay can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like glyphosate.



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Caption: General experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Data Presentation: Kinetic Properties of EPSP Synthase

The efficacy of glyphosate and the mechanisms of resistance are reflected in the enzyme's kinetic parameters. Class II enzymes, often used in genetically modified crops, typically exhibit a much higher K_i for glyphosate and often a higher K_m for PEP, indicating reduced affinity for both the inhibitor and the substrate.

Enzyme Source	Class	K_m (PEP) [μM]	K_i (Glyphosate) [μM]	Catalytic Efficiency	Reference
E. coli	Class I (Sensitive)	~10-20	~0.5-1.0	High	[22]
Plant (e.g., Petunia)	Class I (Sensitive)	~12	~0.4	High	[22]
Agrobacterium sp. CP4	Class II (Resistant)	~200-400	>2,000	Moderate	[10][22]
Streptomyces sviveus	Novel Class (Resistant)	~160	>80,000	Moderate	[23]

Note: Values are approximate and can vary based on assay conditions.

Conclusion and Future Outlook

EPSP synthase is a masterfully evolved enzyme performing a chemically challenging and biologically indispensable reaction. Its position as the lynchpin of the shikimate pathway has made it a focal point of intense study, leading to one of the most successful herbicides in modern agriculture.[9] The absence of this pathway in animals continues to make its enzymes, particularly EPSP synthase, prime targets for the development of novel, selective antimicrobial drugs.[3][17]

Future research will undoubtedly focus on understanding emerging mechanisms of glyphosate resistance in weeds, designing next-generation inhibitors that can overcome this resistance, and exploring the structural and functional diversity of EPSP synthases across different organisms.[24] The detailed knowledge of its structure and mechanism provides a robust foundation for protein engineering efforts aimed at creating novel biocatalysts or improved herbicide tolerance traits in crops.

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